RSV L-protein-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSV L-protein-IN-4 is a noncompetitive inhibitor of the respiratory syncytial virus (RSV) polymerase. It has shown potent antiviral activity against RSV strains with an IC50 of 0.88 μM and an EC50 of 0.25 μM . This compound is significant in the field of antiviral research due to its ability to inhibit the replication of RSV, a major cause of severe lower respiratory tract infections in infants and young children .
Preparation Methods
The synthetic routes and reaction conditions for RSV L-protein-IN-4 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
RSV L-protein-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RSV L-protein-IN-4 has a wide range of scientific research applications, including:
Mechanism of Action
RSV L-protein-IN-4 exerts its effects by inhibiting the RSV polymerase, a key enzyme involved in the replication and transcription of the viral RNA. The compound binds to the polymerase in a noncompetitive manner, preventing the enzyme from catalyzing the synthesis of viral RNA. This inhibition disrupts the replication cycle of RSV, thereby reducing the viral load and preventing the spread of infection .
Comparison with Similar Compounds
RSV L-protein-IN-4 is unique compared to other similar compounds due to its specific mechanism of action and high potency against RSV strains. Similar compounds include:
Rilematovir: An inhibitor of the RSV fusion protein with antiviral activity.
Presatovir: An RSV fusion inhibitor with potent antiviral activity.
Enzaplatovir: An orally available fusion inhibitor with antiviral activity against RSV.
These compounds also target different stages of the RSV replication cycle, but this compound is distinct in its noncompetitive inhibition of the RSV polymerase .
Properties
Molecular Formula |
C32H35N5O6 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C32H35N5O6/c1-19-7-9-21(18-24(19)37(40)41)29-34-23-11-10-22-27(28(23)35-29)30(38)36(31(39)32(22,2)3)16-6-14-33-15-13-20-8-12-25(42-4)26(17-20)43-5/h7-12,17-18,33H,6,13-16H2,1-5H3,(H,34,35) |
InChI Key |
MXAGIMHLWKSILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC4=C3C(=O)N(C(=O)C4(C)C)CCCNCCC5=CC(=C(C=C5)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.